REACTION_CXSMILES
|
Br[CH2:2][C:3]([N:5]([C:7]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][C:8]=1[C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=O)[CH3:6])=[O:4].C1N2CN3CN(C2)C[N:23]1C3.[Br-].[NH4+].C(O)(C)C>O>[Cl:21][C:18]1[CH:19]=[CH:20][C:7]2[N:5]([CH3:6])[C:3](=[O:4])[CH2:2][N:23]=[C:9]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[C:8]=2[CH:17]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.005 mol
|
Type
|
reactant
|
Smiles
|
BrCC(=O)N(C)C1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)Cl
|
Name
|
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
[Br-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Reflux 1.8 g
|
Type
|
EXTRACTION
|
Details
|
extract the product with benzene
|
Type
|
WASH
|
Details
|
Wash the benzene solution with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
evaporate to dryness
|
Type
|
CUSTOM
|
Details
|
After recrystallization
|
Name
|
7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C(=NCC(N2C)=O)C2=CC=CC=C2)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |